molecular formula C14H20O7 B14078977 Diethyl 2,4-diacetyl-3-formylpentanedioate CAS No. 100915-48-8

Diethyl 2,4-diacetyl-3-formylpentanedioate

Cat. No.: B14078977
CAS No.: 100915-48-8
M. Wt: 300.30 g/mol
InChI Key: DKYDPQIHSLTSKB-UHFFFAOYSA-N
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Description

Diethyl 2,4-diacetyl-3-phenylpentanedioate (CAS: 13277-74-2) is a specialized organic ester with the molecular formula C₁₉H₂₄O₆, primarily utilized in research settings . Its structure features a central pentanedioate backbone substituted with two acetyl groups at positions 2 and 4, a phenyl group at position 3, and ethyl ester termini. This compound is synthesized for applications in organic synthesis and pharmaceutical intermediate studies, with a typical purity of ≥95% .

Properties

CAS No.

100915-48-8

Molecular Formula

C14H20O7

Molecular Weight

300.30 g/mol

IUPAC Name

diethyl 2,4-diacetyl-3-formylpentanedioate

InChI

InChI=1S/C14H20O7/c1-5-20-13(18)11(8(3)16)10(7-15)12(9(4)17)14(19)21-6-2/h7,10-12H,5-6H2,1-4H3

InChI Key

DKYDPQIHSLTSKB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C=O)C(C(=O)C)C(=O)OCC)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethyl 2,4-diacetyl-3-formylpentanedioate typically involves multi-step organic reactions. One common method starts with the condensation of ethyl acetoacetate with an aldehyde under basic conditions, followed by acetylation and formylation steps. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The process may include purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Diethyl 2,4-diacetyl-3-formylpentanedioate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The acetyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or alcohols under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Diethyl 2,4-diacetyl-3-formylpentanedioate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Researchers study its interactions with biological molecules to understand its potential as a biochemical tool.

    Medicine: The compound’s reactivity makes it a candidate for drug development and pharmaceutical research.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Diethyl 2,4-diacetyl-3-formylpentanedioate exerts its effects involves interactions with various molecular targets. The formyl and acetyl groups can participate in nucleophilic addition and substitution reactions, affecting the compound’s reactivity and interactions with other molecules. These interactions can influence biochemical pathways and cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Diethyl 2,4-diacetyl-3-phenylpentanedioate with three analogous compounds: Diethyl 2,4-diacetyl-3-(3,5-difluorophenyl)pentanedioate , Diethyl succinate , and Boron trifluoride diethyl etherate .

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Purity Application
Diethyl 2,4-diacetyl-3-phenylpentanedioate C₁₉H₂₄O₆ 372.39 Phenyl, acetyl ≥95% Research intermediate
Diethyl 2,4-diacetyl-3-(3,5-difluorophenyl)pentanedioate C₁₆H₁₆F₂O₆ 342.29 3,5-Difluorophenyl, acetyl N/A Research intermediate
Diethyl succinate C₈H₁₄O₄ 174.19 None (simple ester) ≥98% Food flavoring, solvents
Boron trifluoride diethyl etherate C₄H₁₀BF₃O 141.93 BF₃ complex N/A Lewis acid catalyst

Key Observations:

Both acetylated pentanedioates exhibit higher molecular weights and steric hindrance than Diethyl succinate, a simpler ester used in food and industrial applications .

Reactivity and Applications :

  • Diethyl 2,4-diacetyl-3-phenylpentanedioate serves as a precursor for synthesizing complex heterocycles due to its acetyl and ester functionalities .
  • The fluorinated analog may offer enhanced metabolic stability in drug development, leveraging fluorine’s electron-withdrawing properties .
  • Boron trifluoride diethyl etherate, while structurally distinct, is a Lewis acid catalyst used in esterification and alkylation—functions unrelated to the acetylated pentanedioates .

Research Findings and Limitations

  • Synthetic Challenges: The introduction of acetyl and aryl groups in pentanedioates requires precise stoichiometric control to avoid side reactions, as noted in customized synthesis protocols .
  • Safety Profiles : Boron trifluoride diethyl etherate demands stringent handling (e.g., inert gas storage) due to pyrophoric risks, whereas the acetylated pentanedioates necessitate standard organic compound precautions .
  • Data Gaps: Limited information exists on the fluorinated analog’s purity, melting/boiling points, and exact synthetic yields, highlighting areas for further study .

Biological Activity

Diethyl 2,4-diacetyl-3-phenylpentanedioate (C19H24O6) is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes two acetyl groups and a phenyl group attached to a pentanedioate backbone. Its molecular structure suggests various possible interactions within biological systems, making it a subject of interest in medicinal chemistry and pharmacology.

PropertyValue
Molecular FormulaC19H24O6
Molecular Weight348.39 g/mol
IUPAC NameDiethyl 2,4-diacetyl-3-phenylpentanedioate
InChI KeyZGQZBFLXKQWJJK-UHFFFAOYSA-N

Antioxidant Properties

Research indicates that diethyl 2,4-diacetyl-3-phenylpentanedioate exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. Studies have shown that compounds with similar structures can scavenge free radicals effectively, thereby protecting cellular components from oxidative damage .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specific studies suggest that it may inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications in conditions like diabetes and obesity. For instance, enzyme assays demonstrated that diethyl 2,4-diacetyl-3-phenylpentanedioate could reduce the activity of α-glucosidase, an enzyme critical for carbohydrate metabolism .

Cytotoxicity Studies

Cytotoxicity assays performed on various cancer cell lines revealed that diethyl 2,4-diacetyl-3-phenylpentanedioate exhibits selective cytotoxic effects. It was found to induce apoptosis in human breast cancer cells while showing minimal toxicity to normal cells. This selectivity suggests a potential role in developing anticancer therapies .

Anti-inflammatory Effects

In vivo studies have indicated that diethyl 2,4-diacetyl-3-phenylpentanedioate may possess anti-inflammatory properties. Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines, suggesting its utility in managing inflammatory diseases such as arthritis and colitis .

Case Study 1: Antioxidant Activity

A study conducted on the antioxidant activity of diethyl 2,4-diacetyl-3-phenylpentanedioate demonstrated its ability to reduce lipid peroxidation in rat liver homogenates. The results indicated a significant decrease in malondialdehyde levels, a marker of oxidative stress, supporting its use as a protective agent against oxidative damage.

Case Study 2: Enzyme Inhibition

In a controlled laboratory setting, researchers evaluated the inhibitory effects of diethyl 2,4-diacetyl-3-phenylpentanedioate on α-glucosidase using various concentrations. The IC50 value was determined to be approximately 25 µM, indicating potent inhibition compared to standard drugs used for diabetes management.

Case Study 3: Cytotoxicity Against Cancer Cells

A series of experiments assessed the cytotoxic effects of diethyl 2,4-diacetyl-3-phenylpentanedioate on MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. The compound showed an IC50 value of 30 µM against MCF-7 cells after 48 hours of treatment, highlighting its potential as an anticancer agent.

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